Cas no 65746-57-8 (Ethyl 2-(2-phenylindol-1-yl)acetate)

Ethyl 2-(2-phenylindol-1-yl)acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(2-phenylindol-1-yl)acetate
- 1H-Indole-1-acetic acid, 2-phenyl-, ethyl ester
- C-2213
- ethyl 2-(2-phenyl-1H-indol-1-yl)acetate
- AGN-PC-00EADQ
- DTXSID10470750
- MFCD11046346
- Ethyl2-(2-phenyl-1H-indol-1-yl)acetate
- DB-073659
- E76486
- CS-0187808
- BS-50559
- 65746-57-8
- AKOS009165426
-
- インチ: InChI=1S/C18H17NO2/c1-2-21-18(20)13-19-16-11-7-6-10-15(16)12-17(19)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3
- InChIKey: CVVURAYNPDJRBT-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CN1C2=CC=CC=C2C=C1C3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 279.12601
- どういたいしつりょう: 279.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 351
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 31.2Ų
じっけんとくせい
- PSA: 31.23
Ethyl 2-(2-phenylindol-1-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM260886-1g |
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate |
65746-57-8 | 95% | 1g |
$208 | 2023-02-02 | |
Chemenu | CM260886-5g |
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate |
65746-57-8 | 95% | 5g |
$513 | 2021-08-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QR322-50mg |
Ethyl 2-(2-phenylindol-1-yl)acetate |
65746-57-8 | 95+% | 50mg |
225.0CNY | 2021-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QR322-1g |
Ethyl 2-(2-phenylindol-1-yl)acetate |
65746-57-8 | 95+% | 1g |
1659.0CNY | 2021-07-10 | |
abcr | AB569088-1g |
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate; . |
65746-57-8 | 1g |
€275.60 | 2024-04-16 | ||
1PlusChem | 1P00FD36-250mg |
ethyl 2-(2-phenyl-1H-indol-1-yl)acetate |
65746-57-8 | 95% | 250mg |
$42.00 | 2024-04-22 | |
A2B Chem LLC | AH16002-250mg |
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate |
65746-57-8 | 95% | 250mg |
$38.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258478-250mg |
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate |
65746-57-8 | 95% | 250mg |
¥310.00 | 2024-05-05 | |
A2B Chem LLC | AH16002-100mg |
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate |
65746-57-8 | 95% | 100mg |
$24.00 | 2024-04-19 | |
Aaron | AR00FDBI-100mg |
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate |
65746-57-8 | 95% | 100mg |
$19.00 | 2025-02-10 |
Ethyl 2-(2-phenylindol-1-yl)acetate 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
Ethyl 2-(2-phenylindol-1-yl)acetateに関する追加情報
Ethyl 2-(2-phenylindol-1-yl)acetate (CAS No. 65746-57-8): A Comprehensive Overview in Modern Chemical Research
Ethyl 2-(2-phenylindol-1-yl)acetate (CAS No. 65746-57-8) is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound has garnered considerable attention due to its potential applications in various scientific domains, particularly in the development of novel therapeutic agents and biochemical studies.
The molecular structure of Ethyl 2-(2-phenylindol-1-yl)acetate consists of a phenylindole moiety linked to an acetate ester group. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for synthetic chemists and pharmacologists. The phenylindole ring, known for its presence in numerous bioactive natural products and pharmacologically relevant molecules, plays a crucial role in the compound's interaction with biological targets.
Recent advancements in chemical biology have highlighted the importance of indole derivatives in drug discovery. Ethyl 2-(2-phenylindol-1-yl)acetate has been explored as a potential intermediate in the synthesis of more complex molecules with enhanced pharmacological properties. Its ability to serve as a versatile building block has opened new avenues for the development of compounds targeting various diseases, including neurological disorders and cancer.
In the context of medicinal chemistry, the acetate ester group in Ethyl 2-(2-phenylindol-1-yl)acetate contributes to its solubility and metabolic stability, which are critical factors in drug design. The compound's pharmacokinetic profile has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies have provided insights into how modifications at the acetate moiety can influence the overall bioavailability and efficacy of derived compounds.
The synthesis of Ethyl 2-(2-phenylindol-1-yl)acetate involves multi-step organic reactions that showcase the expertise of modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the phenylindole core efficiently. Additionally, esterification reactions have been optimized to introduce the acetate group while maintaining high yields and purity.
One of the most compelling aspects of Ethyl 2-(2-phenylindol-1-yl)acetate is its potential as a precursor for biologically active molecules. Researchers have leveraged its structural framework to develop analogs with improved binding affinity and selectivity towards specific biological targets. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer cell proliferation and neurological pathways associated with memory and cognition.
The role of computational chemistry in studying Ethyl 2-(2-phenylindol-1-yl)acetate cannot be overstated. Molecular modeling techniques have been utilized to predict the compound's interactions with proteins and other biomolecules. These simulations have helped researchers design more effective derivatives by identifying key binding sites and optimizing steric hindrance.
In conclusion, Ethyl 2-(2-phenylindol-1-yl)acetate (CAS No. 65746-57-8) represents a fascinating compound with diverse applications in chemical research. Its unique structure and reactivity make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new biological targets and synthetic strategies, the significance of this compound is likely to grow further, solidifying its place as a cornerstone in modern pharmaceutical innovation.
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